

physical and chemical properties of Methyl 2-fluoro-5-(trifluoromethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-5-(trifluoromethyl)benzoate

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An In-depth Technical Guide to **Methyl 2-fluoro-5-(trifluoromethyl)benzoate**

Foreword: Unveiling a Key Building Block in Modern Drug Discovery

To the researchers, chemists, and pioneers in drug development, this document serves as a technical guide to **Methyl 2-fluoro-5-(trifluoromethyl)benzoate**. This compound is more than just a catalog chemical; it is a strategically designed building block embodying several critical features sought after in modern medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of its properties, synthesis, and strategic applications, empowering you to leverage its full potential in your research endeavors.

Core Molecular Profile and Physicochemical Properties

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a substituted aromatic ester. Its structural features are pivotal to its utility, particularly the ortho-fluoro group which can influence conformation and intramolecular interactions, and the para-trifluoromethyl group, a well-

established bioisostere for groups like chlorine and a powerful modulator of lipophilicity and metabolic stability.[1]

Chemical Identity

- IUPAC Name: **methyl 2-fluoro-5-(trifluoromethyl)benzoate**[2]
- CAS Number: 556112-92-6[2][3][4]
- Molecular Formula: C₉H₆F₄O₂[3]
- InChI Key: UAEUYKATVUSDCK-UHFFFAOYSA-N[2]
- Canonical SMILES: COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F[2]

Physicochemical Data Summary

The following table summarizes the key physical and computed properties of the molecule. These parameters are fundamental for designing experimental conditions, from reaction setups to formulation and ADME studies.

Property	Value	Source
Molecular Weight	222.14 g/mol	[2][3]
Boiling Point	216.4 ± 40.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
XLogP3 (Lipophilicity)	2.7	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	26.3 Å ²	[2]
Exact Mass	222.03039208 Da	[2]

The calculated XLogP3 value of 2.7 indicates a moderate lipophilicity. The trifluoromethyl group is a significant contributor to this property, often enhancing a molecule's ability to permeate biological membranes—a critical factor in drug design.^[1]

Synthesis Pathway: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any chemical building block. While numerous specific adaptations exist, a common and reliable method for preparing **Methyl 2-fluoro-5-(trifluoromethyl)benzoate** is via the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid.

Recommended Protocol: Fischer-Speier Esterification

This classic acid-catalyzed esterification is a cost-effective and straightforward method suitable for bench-scale synthesis. The causality behind this choice lies in its simplicity and the use of readily available, inexpensive reagents.

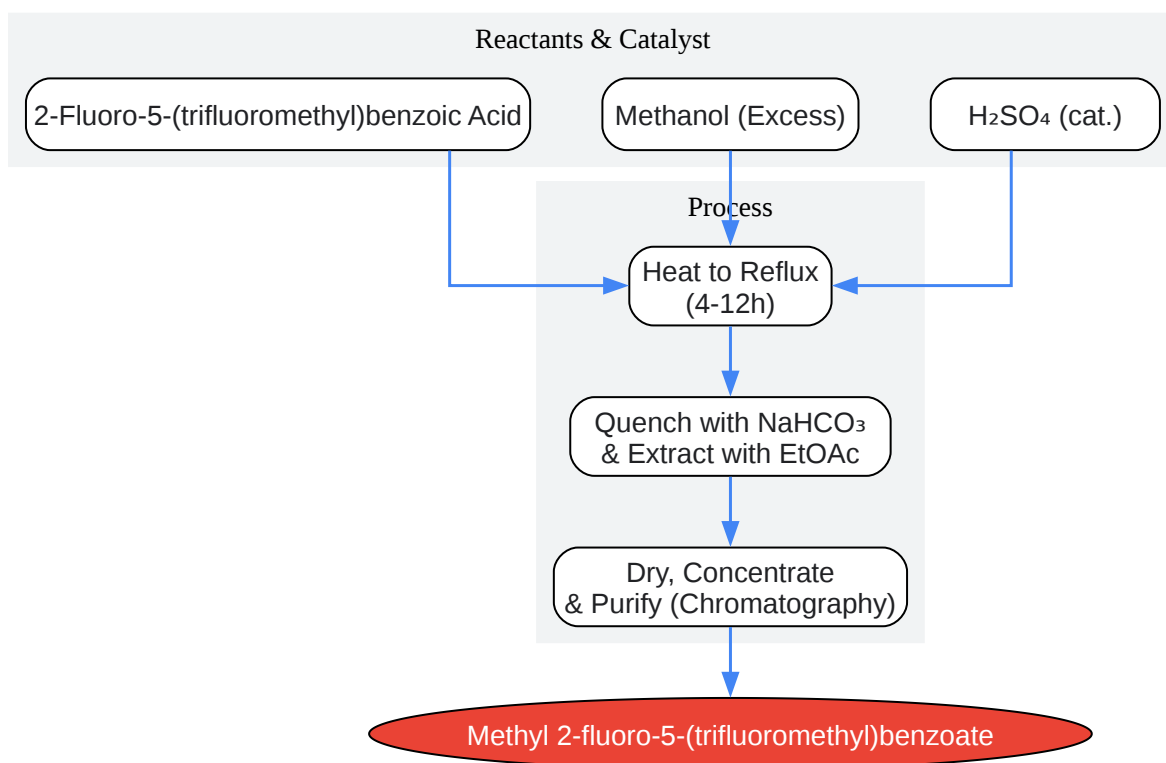
Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
- **Solvent and Catalyst:** Add an excess of methanol (CH_3OH), which serves as both a reactant and the solvent (approx. 10-20 eq). Add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , approx. 0.1-0.2 eq).
- **Reaction Execution:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the carbonyl oxygen by the sulfuric acid, which activates the carbonyl carbon for nucleophilic attack by methanol.
- **Workup and Quenching:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with the aqueous layer.
- **Purification:** Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Fischer-Speier esterification process.



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Caption: Fischer-Speier esterification workflow.

Spectroscopic and Analytical Profile

Characterization is a cornerstone of chemical synthesis. For a researcher using this molecule, understanding its expected spectral signature is crucial for confirming its identity and purity.

Technique	Expected Features
^1H NMR	<p>~3.9 ppm (s, 3H): The sharp singlet corresponds to the methyl ester protons ($-\text{OCH}_3$).~7.5-8.2 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The coupling patterns will be influenced by both fluorine-proton ($^3\text{JH-F}$, $^4\text{JH-F}$) and proton-proton ($^3\text{JH-H}$, $^4\text{JH-H}$) coupling.</p>
^{13}C NMR	<p>~53 ppm: Methyl ester carbon.~115-135 ppm: Aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant ($^1\text{JC-F}$), and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Other aromatic carbons will show smaller C-F couplings.~123 ppm (q, $^1\text{JC-F} \approx 272$ Hz): Trifluoromethyl carbon.~160 ppm (d, $^1\text{JC-F} \approx 250$ Hz): Carbon bearing the fluorine atom.~165 ppm: Ester carbonyl carbon.</p>
^{19}F NMR	<p>Two distinct signals are expected:One for the aromatic fluorine atom.One for the trifluoromethyl ($-\text{CF}_3$) group.</p>
IR Spectroscopy	<p>~1730 cm^{-1} (strong): Carbonyl (C=O) stretch of the ester.~1250-1100 cm^{-1} (strong): C-F stretching vibrations from both the Ar-F and CF_3 groups.~3000-3100 cm^{-1} (weak): Aromatic C-H stretching.</p>
Mass Spec (EI)	<p>m/z 222: Molecular ion (M^+).m/z 191: Loss of methoxy group ($-\text{OCH}_3$).m/z 163: Loss of ester group ($-\text{COOCH}_3$).</p>

Applications in Drug Development and Medicinal Chemistry

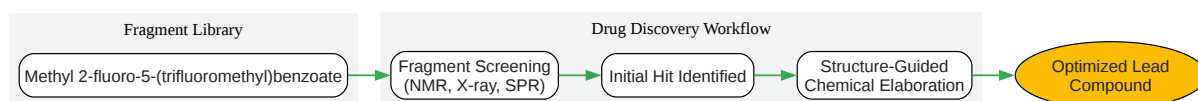
The true value of **Methyl 2-fluoro-5-(trifluoromethyl)benzoate** lies in its application as a scaffold or intermediate in the synthesis of pharmacologically active agents. The trifluoromethyl group is one of the most important fluorinated moieties in pharmaceuticals, prized for its ability to increase lipophilicity and metabolic stability.[1]

Role as a Bioisostere and Metabolic Blocker

The -CF₃ group serves as an effective bioisostere for a methyl group or a chlorine atom, but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidative metabolism by Cytochrome P450 enzymes), which can increase a drug's half-life and bioavailability.[1][5]

Strategic Use in Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal candidate for FBDD. It can be used to probe interactions in a protein's binding pocket, with subsequent chemical elaboration of the ester group into amides or other functionalities to optimize binding affinity and selectivity.



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Caption: Role in Fragment-Based Drug Discovery.

Safety, Handling, and Storage

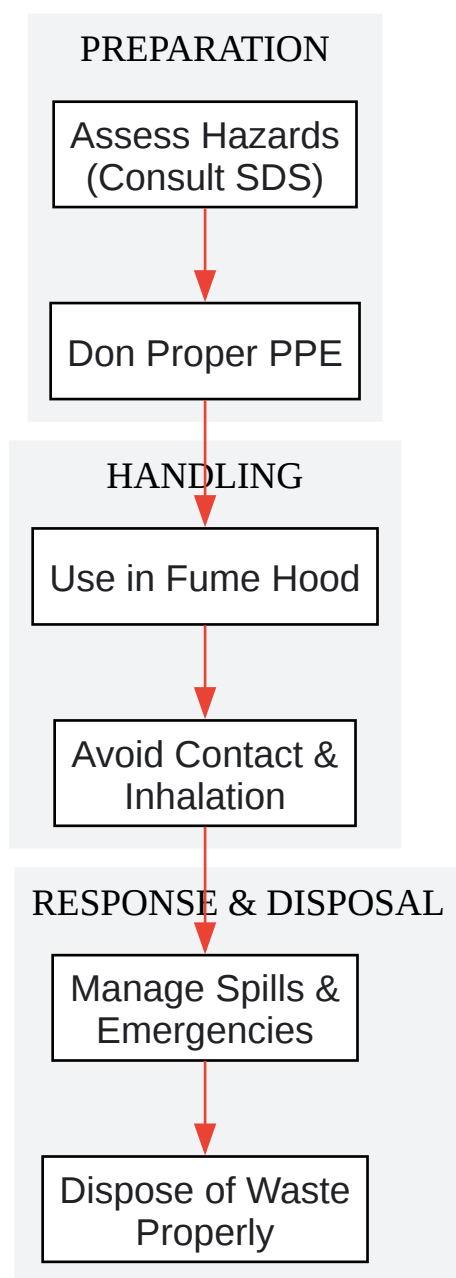
As a Senior Application Scientist, I must stress that proper laboratory safety protocols are non-negotiable. While a specific, verified Safety Data Sheet (SDS) for this exact compound should

always be consulted, the following guidance can be inferred from structurally related chemicals.

[6][7][8]

- General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Laboratory Safety Workflow



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Caption: General laboratory safety workflow.

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References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Methyl 2-fluoro-5-(trifluoromethyl)benzoate | C₉H₆F₄O₂ | CID 16412774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-fluoro-5-(trifluoromethyl)benzoate [oakwoodchemical.com]
- 4. CAS#:556112-92-6 | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | Chemsrcc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
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